molecular formula C12H17NO B14640840 N-Benzyl-N-(propan-2-yl)acetamide CAS No. 55578-20-6

N-Benzyl-N-(propan-2-yl)acetamide

Cat. No.: B14640840
CAS No.: 55578-20-6
M. Wt: 191.27 g/mol
InChI Key: DAZBCGHNESDFFY-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropylacetamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is notable for its structural features, which include a benzyl group (a phenyl ring attached to a methylene group) and an isopropyl group (a branched alkyl group)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-isopropylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with isopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of benzylamine attacks the carbonyl carbon of isopropylacetyl chloride, resulting in the formation of N-benzyl-N-isopropylacetamide.

Another method involves the use of protecting groups for amines, such as carbamates. For instance, the t-butyloxycarbonyl (Boc) protecting group can be used to protect the amine group during the reaction, which is later removed under acidic conditions to yield the desired amide .

Industrial Production Methods

Industrial production of N-benzyl-N-isopropylacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Benzylic halides.

Scientific Research Applications

N-benzyl-N-isopropylacetamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, while the isopropyl group may influence its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-isopropylacetamide is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

55578-20-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-benzyl-N-propan-2-ylacetamide

InChI

InChI=1S/C12H17NO/c1-10(2)13(11(3)14)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3

InChI Key

DAZBCGHNESDFFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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